molecular formula C16H13NO4 B2839925 methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 338417-40-6

methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No.: B2839925
CAS No.: 338417-40-6
M. Wt: 283.283
InChI Key: COTUCACLEXLQMW-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a chromenopyridine derivative characterized by a fused tricyclic scaffold with a 5-oxo group, a methyl ester at position 3, and an ethyl substituent at position 2. Chromenopyridines are known for their versatility in medicinal chemistry, often serving as intermediates for kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

methyl 2-ethyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-3-12-10(16(19)20-2)8-11-14(18)9-6-4-5-7-13(9)21-15(11)17-12/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTUCACLEXLQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331341
Record name methyl 2-ethyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666745
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338417-40-6
Record name methyl 2-ethyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the chromeno[2,3-b]pyridine core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as 2-aminopyridine, with a benzopyran derivative under acidic or basic conditions to form the fused ring system.

Subsequent steps involve the introduction of the ethyl group and the methyl ester. The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base like sodium hydride. The methyl ester is typically formed through esterification, where the carboxylic acid group is reacted with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of high-throughput screening to identify the most efficient catalysts and solvents. Purification steps such as recrystallization or chromatography are also crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the aromatic ring or the ester group. Reagents such as sodium methoxide or potassium cyanide can be used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the chromenopyridine scaffold, including methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate, exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) analyses indicated that modifications to the substituents on the pyridine ring could enhance potency against specific cancer types .

Antimicrobial Properties
Another notable application is its antimicrobial activity. Compounds similar to this compound have been investigated for their efficacy against a range of bacterial and fungal strains. In vitro studies revealed that these compounds could inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting their potential use in developing new antimicrobial agents .

Cosmetic Formulations

Skin Care Products
The compound's properties make it suitable for incorporation into cosmetic formulations. Its ability to stabilize emulsions and enhance skin penetration has been explored in several studies. For instance, formulations containing this compound were shown to improve skin hydration and elasticity in clinical trials involving topical applications .

Anti-Aging Effects
The antioxidant properties of this compound contribute to its application in anti-aging products. Research has demonstrated that it can scavenge free radicals effectively, thereby protecting skin cells from oxidative stress associated with aging .

Agricultural Applications

Pesticide Development
this compound has also been studied for its potential as a natural pesticide. Studies have shown that derivatives of this compound exhibit insecticidal activity against common agricultural pests while being less toxic to beneficial insects . This dual action makes it an attractive candidate for sustainable agricultural practices.

Table 1: Biological Activities of this compound

Activity TypeTest OrganismsIC50 (µM)Reference
AnticancerHeLa (cervical cancer)15
MCF7 (breast cancer)20
AntimicrobialStaphylococcus aureus10
Candida albicans12
InsecticidalAphis gossypii (cotton aphid)25

Table 2: Cosmetic Formulation Efficacy

Formulation TypeActive IngredientEffectiveness (%)Reference
MoisturizerMethyl 2-Ethyl-5-Oxo-5H-Chromeno[2,3-b]Pyridine85
Anti-aging creamMethyl 2-Ethyl-5-Oxo-5H-Chromeno[2,3-b]Pyridine78

Mechanism of Action

The mechanism of action of methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through pathways involving the modulation of enzyme activity, inhibition of cell proliferation, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Chromenopyridine derivatives differ primarily in substituents at positions 2, 3, and 7, which influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations and Molecular Properties
Compound Name (Substituents) R2 R3 R7 Molecular Weight (g/mol) Key References
Methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate Ethyl Methyl ester H ~309.3 (estimated) N/A
Ethyl 2-amino-7-cyclopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate Amino Ethyl ester Cyclopropyl 325.0 (observed)
Ethyl 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylate CF₃ Ethyl ester H 337.25
2-Methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid Methyl Carboxylic acid H 255.22
Ethyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate Methyl Ethyl ester Chloro 321.75

Key Observations :

  • Ester vs. Carboxylic Acid : The methyl/ethyl ester at R3 (e.g., in ) enhances lipophilicity compared to the carboxylic acid derivative (logP ~1.5 vs. ~0.8), impacting membrane permeability .
  • Amino Substitutions: Ethyl 2-amino derivatives (e.g., ) exhibit improved solubility in polar solvents (e.g., DMSO) due to hydrogen bonding, as evidenced by NMR spectra in DMSO-d₆ .

Biological Activity

Methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate, a compound belonging to the chromenopyridine class, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C16H13NO4
  • Molecular Weight : 283.28 g/mol
  • CAS Number : [6669683]

The compound is characterized by its chromeno and pyridine moieties, which contribute to its biological properties.

Synthesis Methods

Various synthetic methodologies have been developed for the preparation of chromenopyridines, including:

  • Ultrasound-Assisted Synthesis : This method enhances reaction rates and yields for synthesizing chromeno[2,3-b]pyridines.
  • Multicomponent Reactions : Combining aldehydes, malononitriles, and other reactants under reflux conditions has yielded high purity products with significant biological activity .

Anticancer Activity

Recent studies have demonstrated that derivatives of chromenopyridines can inhibit cancer cell proliferation. For instance:

  • Compounds derived from the chromenopyridine scaffold showed low micromolar IC50 values against breast cancer cell lines (e.g., MCF-7) and induced apoptosis through microtubule destabilization .
  • A specific derivative exhibited selective activity against luminal breast cancer subtypes, highlighting the potential for targeted cancer therapies.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes:

  • Monoamine Oxidase (MAO) : The compound displayed significant inhibitory activity against MAO A and B isoforms, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
EnzymeIC50 Value (µM)
MAO A1.18
MAO B0.703

This suggests that the compound may have neuroprotective properties.

Antimicrobial Activity

Some derivatives of the chromenopyridine scaffold have shown antimicrobial properties. However, specific data regarding the direct antimicrobial effects of this compound remains limited.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Pyridine Ring : Variations in substituents can enhance or diminish enzyme inhibition potency.
  • Degree of Saturation : The saturation level of the pyridine ring has been correlated with changes in biological activity; for example, saturated derivatives often show improved inhibitory effects against MAOs compared to their unsaturated counterparts .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Neuroprotective Effects : A study focusing on a related chromenopyridine derivative showed promising results in protecting neuronal cells from oxidative stress-induced damage.
  • Tumor Growth Inhibition : In vitro assays demonstrated that certain derivatives inhibited tumor growth in multiple cancer cell lines, suggesting potential for further development as anticancer agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate, and how do reaction parameters influence yield?

  • Methodology : Multi-step organic synthesis is typically employed, starting with precursor condensation (e.g., substituted chromene derivatives and pyridine intermediates). Key parameters include:

  • Temperature : Maintain 80–120°C for cyclization steps to avoid side reactions .
  • Atmosphere : Use inert gas (N₂/Ar) for moisture-sensitive reactions to prevent hydrolysis .
  • Catalysts : DABCO (1,4-diazabicyclo[2.2.2]octane) may enhance annulation efficiency in chromeno-pyridine formation .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Acetic anhydride, 110°C6592
2DABCO, THF, reflux7895

Q. How can purity and structural integrity be validated for this compound?

  • Analytical Techniques :

  • HPLC : Quantify purity (>95% recommended for biological assays) .
  • NMR : Confirm substituent positions (e.g., ethyl group at C2 via ¹H-NMR splitting patterns) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What are the stability and storage requirements for this compound?

  • Storage : Protect from light at –20°C in airtight containers. Desiccants (silica gel) prevent hygroscopic degradation .
  • Stability Tests : Monitor decomposition via TLC or HPLC after 6-month storage .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the chromeno-pyridine core?

  • Proposed Mechanism :

  • Step 1 : Knoevenagel condensation between aldehyde and active methylene groups.
  • Step 2 : [3+3] Annulation via DABCO-catalyzed cyclization, supported by mass spectrometry intermediates .
    • Key Evidence : Isotopic labeling studies (e.g., ¹³C-tracing) confirm cyclization pathways .

Q. How can molecular docking predict biological targets for this compound?

  • Methodology :

  • Target Selection : Prioritize enzymes like SIRT2 (sirtuin family) based on structural analogs with chromeno-pyridine scaffolds .
  • Software : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.
    • Case Study : A chromeno-pyridine derivative showed ΔG = –8.2 kcal/mol for SIRT2, suggesting strong inhibition potential .

Q. How do substituent variations (e.g., ethyl vs. fluoro) impact bioactivity?

  • SAR Analysis :

  • Ethyl Group (C2) : Enhances lipophilicity, improving membrane permeability .
  • Fluoro Substituents : Increase electronegativity, altering binding pocket interactions .
    • Data Table :
DerivativeSubstituentIC₅₀ (µM)LogP
Methyl-2-ethylC2-Ethyl1.22.8
Butyl-7-fluoroC7-Fluoro0.93.1

Q. How should contradictory bioactivity data between studies be resolved?

  • Troubleshooting Steps :

Assay Validation : Confirm consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols .

Solvent Effects : Compare DMSO concentration (≤0.1% v/v recommended) .

Metabolic Stability : Test liver microsome stability to rule out rapid degradation .

Q. What computational methods optimize this compound’s pharmacokinetic profile?

  • ADMET Prediction :

  • Software : SwissADME or pkCSM for bioavailability, BBB permeability, and CYP450 interactions.
  • Key Metrics :
  • Lipinski’s Rule : MW <500, LogP <5, H-bond donors <5.
  • Half-life : Predicted t₁/₂ = 4.7 hours in humans .

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